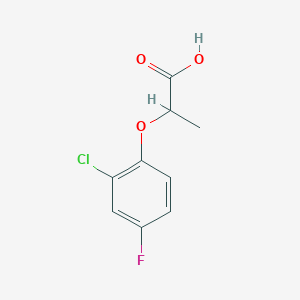

2-(2-Chloro-4-fluorophenoxy)propanoic acid

Description

Scope and Objectives of Academic Inquiry on 2-(2-Chloro-4-fluorophenoxy)propanoic Acid

The scope of academic inquiry into this compound and its analogues is primarily driven by the objectives of discovering and optimizing new herbicidal agents. Research in this area typically encompasses several key aspects:

Synthesis and Characterization: A primary objective is the development of efficient and scalable synthetic routes to produce these compounds. While specific synthesis methods for this compound are not detailed in readily available academic papers, general methods for synthesizing phenoxypropanoic acids involve the reaction of a substituted phenol (B47542) with a derivative of propanoic acid. google.com Characterization would involve spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Biological Activity Screening: A major focus of academic and industrial research is to screen these compounds for their herbicidal activity against a range of weed species. This involves determining the concentration at which the compound is effective and its selectivity towards target weeds versus crops. mdpi.com

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the structure of the lead compound to understand how changes in the substituents and their positions on the aromatic ring affect biological activity. For instance, the presence and position of halogen atoms like chlorine and fluorine can significantly influence the herbicidal potency and spectrum. mdpi.com

Mode of Action Studies: A fundamental objective is to elucidate the molecular mechanism by which these compounds exert their herbicidal effects. For the broader class of aryloxyphenoxypropionates, the inhibition of the ACCase enzyme is a well-established mode of action. mdpi.comresearchgate.net Research may aim to confirm if new analogues, such as this compound, share this mechanism.

The following table outlines the typical research objectives for compounds in the phenoxypropanoic acid class.

| Research Objective | Description |

| Synthesis Optimization | To develop high-yield, cost-effective, and environmentally benign synthetic pathways. |

| Herbicidal Efficacy | To determine the effectiveness of the compound in controlling various weed species. |

| Crop Selectivity | To assess the compound's safety for use in specific crops. |

| SAR Elucidation | To understand the relationship between molecular structure and biological activity to guide the design of more potent herbicides. |

| Mechanism of Action | To identify the specific biochemical target and pathway disrupted by the compound. |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFWGWPUJSFRQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397334 | |

| Record name | 2-(2-chloro-4-fluorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892-92-8 | |

| Record name | 2-(2-chloro-4-fluorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Chloro 4 Fluorophenoxy Propanoic Acid

Advanced Synthetic Routes to 2-(2-Chloro-4-fluorophenoxy)propanoic Acid

The fundamental structure of this compound is typically assembled via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium or potassium salt of 2-chloro-4-fluorophenol (B157789) is reacted with an ester of 2-halopropanoic acid, such as ethyl 2-bromopropionate or ethyl 2-chloropropionate. The resulting ester is subsequently hydrolyzed to yield the final carboxylic acid product.

Optimization of Reaction Conditions and Yields for Synthesis

The efficiency and yield of the synthesis of this compound are critically dependent on several reaction parameters. The choice of base, solvent, temperature, and the potential use of a phase-transfer catalyst are all crucial factors that require careful optimization.

The selection of the base and solvent system is paramount for the successful formation of the phenoxide and for promoting the subsequent SN2 reaction. Stronger bases, such as sodium hydride (NaH), in polar aprotic solvents like dimethylformamide (DMF), generally favor the reaction, leading to higher yields compared to weaker bases in protic solvents.

Table 1: General Effect of Base and Solvent on Williamson Ether Synthesis Yields for Aryloxypropanoic Acids

| Base | Solvent | Typical Yield (%) |

|---|---|---|

| Sodium Hydroxide (NaOH) | Water | Moderate |

| Potassium Carbonate (K₂CO₃) | Acetone | Good |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | High |

Note: This table illustrates general trends observed in the synthesis of related aryloxypropanoic acids, as specific optimization data for this compound is not extensively available in the public domain.

The introduction of a phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bisulfate, can significantly enhance the reaction rate and yield, particularly in biphasic systems. jocpr.comcrdeepjournal.org The PTC facilitates the transport of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide under milder conditions, often leading to cleaner reactions and simpler purification procedures. jocpr.combeilstein-journals.orgsemanticscholar.org

Stereoselective Synthesis Approaches

The this compound molecule contains a stereocenter at the second carbon of the propanoic acid chain. As the biological activity of such chiral molecules is often enantiomer-specific, the development of stereoselective synthetic methods is a key area of research.

One effective strategy for obtaining single enantiomers is the use of chiral auxiliaries . This method involves the covalent attachment of a chiral molecule to the racemic carboxylic acid, forming a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques such as crystallization or chromatography. Subsequent cleavage of the chiral auxiliary affords the desired enantiomerically pure acid. While specific applications of this method to this compound are not widely reported, chiral auxiliaries like pseudoephedrine have been successfully employed in the asymmetric synthesis of a variety of chiral carboxylic acids.

Enzymatic resolution represents another powerful tool for accessing enantiomerically pure aryloxyphenoxypropanoic acids. This technique utilizes enzymes, most commonly lipases, which can selectively catalyze the hydrolysis or esterification of one enantiomer in a racemic mixture. For example, the lipase (B570770) from Candida rugosa has been effectively used in the kinetic resolution of the structurally similar 2-(4-chlorophenoxy)propionic acid. capes.gov.br This biocatalytic approach is often favored for its high enantioselectivity and environmentally benign reaction conditions. nih.gov

Derivatization Strategies and Novel Compound Design Utilizing this compound

The structure of this compound offers multiple avenues for chemical modification, enabling the synthesis of a diverse range of derivatives with potentially new or improved properties.

Synthesis of Analogues and Homologues

The generation of analogues and homologues involves systematic alterations to the core molecular framework. Modifications can be made to the aromatic ring, for instance, by varying the position or nature of the halogen substituents. The ether linkage could be replaced with a thioether or an amine bridge to explore the impact on the molecule's conformation and biological activity. Furthermore, the propanoic acid side chain can be homologated, for example, by extending it to a butanoic acid moiety. A number of such aryloxyphenoxypropionate derivatives have been synthesized and their herbicidal activities have been investigated. jlu.edu.cnepa.govnih.gov

Functional Group Interconversions and Modifications

The carboxylic acid group is a versatile handle for a wide array of functional group transformations.

Esterification and Amidation: Standard synthetic protocols can be employed to convert the carboxylic acid into a variety of esters and amides. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. Amides are generally prepared by first activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an appropriate amine. The synthesis of various 2-(4-aryloxyphenoxy)propionamides has been a subject of interest in the development of new herbicides. jocpr.com

Table 2: Common Functional Group Modifications of this compound

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Carboxylic Acid (-COOH) | R'OH, H⁺ | Ester (-COOR') |

Note: This table presents general transformations applicable to carboxylic acids and serves as a guide for potential derivatizations of the title compound.

Environmental Biochemistry and Biotransformation of 2 2 Chloro 4 Fluorophenoxy Propanoic Acid Analogues

Microbial Degradation Pathways and Metabolites

The breakdown of aryloxyphenoxypropanoic acid herbicides in the environment is largely driven by microbial activity. Soil microorganisms have evolved diverse enzymatic systems to utilize these synthetic compounds as sources of carbon and energy.

Isolation and Characterization of Degrading Microorganisms

Researchers have successfully isolated and identified various bacterial strains capable of degrading analogues of 2-(2-Chloro-4-fluorophenoxy)propanoic acid. These microorganisms are typically sourced from contaminated soils where they have adapted to the presence of these herbicides.

A notable example is the bacterium Sphingomonas herbicidovorans MH, which has been shown to completely degrade both enantiomers of the chiral herbicide dichlorprop (B359615) ((RS)-2-(2,4-dichlorophenoxy)propanoic acid). nih.govnih.gov Another bacterial strain, identified as Flavobacterium sp., was isolated from a mixed culture and demonstrated the ability to use 2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP) as its sole source of carbon and energy under aerobic conditions. nih.gov This strain could also degrade related compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D), 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), and mecoprop (B166265) (MCPP). nih.gov

In other studies, a consortium of three distinct bacteria—Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis—was isolated from topsoil and collectively showed the capacity to degrade mecoprop [2-(2-methyl-4-chlorophenoxy)propionic acid]. researchgate.net Mixed cultures comprising Pseudomonas species, Flavobacterium species, and Achromobacter species have also been evaluated for their ability to degrade MCPP. researchgate.net Additionally, Rhodococcus strains have been identified for their ability to degrade related halogenated aromatic compounds like 2-fluorophenol (B130384) and various chlorophenols, suggesting a broad catabolic potential within this genus. researchgate.net

Table 1: Examples of Microorganisms Degrading Analogues of this compound

| Microorganism/Consortium | Degraded Compound | Reference |

| Sphingomonas herbicidovorans MH | Dichlorprop ((RS)-2-(2,4-dichlorophenoxy)propanoic acid) | nih.govnih.gov |

| Flavobacterium sp. | 2,4-DP (2-(2,4-dichlorophenoxy)propanoic acid) | nih.gov |

| Alcaligenes denitrificans, Pseudomonas glycinea, Pseudomonas marginalis | Mecoprop (MCPP) | researchgate.net |

| Pseudomonas spp., Flavobacterium spp., Achromobacter spp. | Mecoprop (MCPP) | researchgate.net |

Identification of Intermediate Degradation Products

The microbial degradation of aryloxyphenoxypropanoic acids typically initiates with the cleavage of the ether linkage, a critical step that separates the aromatic ring from the aliphatic side chain. This initial transformation leads to the formation of a substituted phenol (B47542) and a propionate (B1217596) moiety.

For dichlorprop and the related herbicide 2,4-D, the first common metabolite is 2,4-dichlorophenol (B122985) (2,4-DCP). nih.govnih.gov Similarly, the degradation of mecoprop (MCPP) proceeds through the formation of 2-methyl-4-chlorophenol. researchgate.net Following this logic, the degradation of this compound would be expected to yield 2-chloro-4-fluorophenol (B157789) as the primary intermediate.

Once the substituted phenol is formed, it is further mineralized. Preliminary studies with Flavobacterium sp. degrading 2,4-DP indicate that the resulting 2,4-DCP undergoes ortho-hydroxylation to form 3,5-dichlorocatechol. nih.gov This catechol intermediate is then subject to ortho-cleavage of the aromatic ring, a common strategy in the aerobic degradation of aromatic compounds. nih.govnih.gov The resulting muconic acid derivative is channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov

Table 2: Key Intermediates in the Microbial Degradation of Aryloxyphenoxypropanoic Acids

| Parent Compound | Initial Intermediate | Subsequent Metabolite | Reference |

| Dichlorprop | 2,4-Dichlorophenol (2,4-DCP) | 3,5-Dichlorocatechol | nih.govnih.gov |

| Mecoprop (MCPP) | 2-Methyl-4-chlorophenol | Not specified | researchgate.net |

| 2,4-D | 2,4-Dichlorophenol (2,4-DCP) | 3,5-Dichlorocatechol | nih.gov |

Enantioselective Biodegradation Processes

Many aryloxyphenoxypropanoic acid herbicides are chiral molecules, existing as two stereoisomers (enantiomers) that are mirror images of each other. Microbial degradation processes often exhibit a preference for one enantiomer over the other, a phenomenon known as enantioselectivity.

The degradation of dichlorprop by Sphingomonas herbicidovorans MH is a well-documented example of enantioselectivity, with the bacterium showing preferential degradation of the (S)-enantiomer over the (R)-enantiomer. nih.govnih.gov Research has revealed that this selectivity is due to the presence of three distinct, inducible, proton gradient-driven transport systems: one for (R)-dichlorprop and (R)-mecoprop, another for (S)-dichlorprop and (S)-mecoprop, and a third for 2,4-D. nih.gov This indicates that the initial uptake into the bacterial cell is a key step in the enantioselective process.

Conversely, a bacterial consortium comprising Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis was found to exclusively degrade the (R)-(+)-isomer of mecoprop, leaving the (S)-(-)-enantiomer unaffected. researchgate.net This highlights that the stereochemical preference can vary significantly between different microbial species or consortia. Such enantioselectivity is a critical factor in assessing the environmental impact of these herbicides, as the two enantiomers can have different biological activities and persistence in soil.

Plant Metabolism and Detoxification Pathways

Plants possess sophisticated biochemical systems to metabolize and detoxify foreign compounds (xenobiotics), including herbicides. These pathways involve absorption, translocation, and metabolic transformation, often leading to less toxic and more easily sequestered products.

Absorption and Translocation Studies in Plant Systems

The efficacy of foliar-applied herbicides like this compound analogues depends on their absorption into the plant and subsequent translocation to the site of action. Studies using radiolabeled compounds have provided insights into these processes.

Research on 2,4-D, a structural analogue, has been conducted in various plant species. In herbicide-tolerant cotton chromosome substitution lines, the absorption of [¹⁴C]2,4-D was found to be in the range of 15-19% within 24 hours of treatment. frontiersin.org Once absorbed, the herbicide is distributed throughout the plant. In a susceptible cotton variety, 77% of the absorbed herbicide was translocated both above and below the treated leaf, whereas in tolerant lines, only 2-5% was moved outside the treated leaf. frontiersin.org This suggests that restricted translocation can be a mechanism of tolerance. The movement of these herbicides generally follows the patterns of photosynthate transport, moving from source leaves to sink tissues like growing points and roots.

Metabolic Fate and Conjugation Mechanisms

Once absorbed, plants metabolize aryloxyphenoxypropanoic acids through a series of detoxification reactions, broadly categorized into phases of transformation, conjugation, and sequestration.

Studies on the metabolic fate of the propionic acid moiety of the herbicide propanil (B472794) in both susceptible (pea) and tolerant (rice) plants showed that the side chain was cleaved from the aniline (B41778) ring and subsequently catabolized via beta-oxidation, releasing ¹⁴CO₂. nih.gov This indicates that cleavage of the molecule is a key metabolic step.

For the phenoxyacetic acid herbicide MCPA, metabolism in wheat callus cells involved methyl-hydroxylation, followed by conjugation. documentsdelivered.com The major terminal product was identified as an alcoholic glycoside of (4-chloro-2-hydroxymethylphenoxy)acetic acid. documentsdelivered.com This highlights two common plant detoxification strategies: oxidation (hydroxylation) and conjugation with sugars (glycosylation). Conjugation increases the water solubility of the herbicide metabolite, facilitating its transport and sequestration into cellular compartments like the vacuole or incorporation into cell wall components. These detoxification pathways, involving enzymes such as cytochrome P450s, UDP-dependent glycosyltransferases (UGTs), and glutathione-S-transferases (GSTs), are crucial for plant tolerance to herbicides. nih.gov

Mechanisms of Herbicide Resistance in Plants

The evolution of herbicide resistance in weed populations is a significant challenge in agriculture, stemming from the intense selection pressure exerted by the widespread use of these chemicals. Resistance mechanisms are broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govpesticidestewardship.org While specific resistance mechanisms to this compound are not extensively documented, the mechanisms observed for other aryloxyphenoxypropionate (APP) herbicides provide a strong predictive framework.

Target-Site Resistance (TSR): This form of resistance involves genetic modifications at the herbicide's specific site of action within the plant. pesticidestewardship.org For aryloxyphenoxypropionates, the target enzyme is acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis. sdiarticle3.com

Altered Target Site: The most common TSR mechanism is a mutation in the gene encoding the ACCase enzyme. These mutations can alter the three-dimensional structure of the enzyme, reducing the binding affinity of the herbicide without compromising the enzyme's essential biological function. pesticidestewardship.orgmdpi.com For instance, in the weed Alopecurus myosuroides (black-grass), specific amino acid substitutions in the ACCase gene have been linked to resistance to APP herbicides.

Over-expression of the Target Protein: In some cases, plants may develop resistance by increasing the production of the target enzyme. pesticidestewardship.org This over-expression means that a standard herbicide application rate is insufficient to inhibit all the enzyme molecules, allowing the plant to survive.

Non-Target-Site Resistance (NTSR): NTSR encompasses a range of mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. nih.govgrowiwm.org These mechanisms are often more complex and can confer resistance to multiple herbicide classes with different modes of action. nih.gov

Enhanced Metabolism: Resistant plants may exhibit an increased ability to metabolize the herbicide into non-toxic compounds. pesticidestewardship.orgresearchgate.net This detoxification is often mediated by enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). researchgate.netksu.edu For example, enhanced metabolism has been identified as a resistance mechanism to the APP herbicide fenoxaprop-P-ethyl in Alopecurus japonicus. mdpi.com

Compartmentalization or Sequestration: Some plants can sequester the herbicide in cellular compartments, such as the vacuole, or bind it to other molecules, rendering it inactive. pesticidestewardship.org This prevents the herbicide from reaching the chloroplasts where ACCase is located.

Reduced Uptake and Translocation: Although less common for APP herbicides, some resistant biotypes may exhibit reduced absorption of the herbicide through the leaf cuticle or impaired translocation of the herbicide within the plant's vascular system.

The following table summarizes the primary mechanisms of herbicide resistance relevant to phenoxypropanoic acid analogues.

| Resistance Category | Mechanism | Description |

| Target-Site Resistance (TSR) | Altered Target Site | Mutations in the ACCase gene reduce the binding affinity of the herbicide. |

| Over-expression of Target Protein | Increased production of the ACCase enzyme requires higher herbicide concentrations for inhibition. | |

| Non-Target-Site Resistance (NTSR) | Enhanced Metabolism | Increased activity of enzymes like P450s and GSTs detoxify the herbicide. researchgate.netksu.edu |

| Compartmentalization/Sequestration | The herbicide is stored in cellular compartments or bound to other molecules, preventing it from reaching its target. pesticidestewardship.org |

Bioremediation Strategies for Environmental Contamination

Bioremediation leverages the metabolic capabilities of microorganisms to degrade environmental pollutants, offering a potentially sustainable and cost-effective alternative to traditional physicochemical cleanup methods. For herbicides like this compound and its analogues, microbial degradation is a key process governing their environmental persistence.

Application of Microbial Consortia in Contaminated Matrices

While single microbial strains can sometimes degrade herbicides, microbial consortia—communities of different microbial species—often exhibit enhanced degradation capabilities. asm.org This is due to synergistic interactions where the metabolic activities of different species are complementary. In the context of phenoxypropanoic acid herbicides like dichlorprop, a close analogue of this compound, research has highlighted the efficacy of microbial consortia. asm.org

Studies have shown that complete mineralization of dichlorprop is often achieved by consortia where different members perform distinct degradation steps. researchgate.net For instance, one species may initiate the breakdown of the parent compound into intermediates, which are then utilized by other species as carbon and energy sources. asm.org Key bacterial genera that have been identified in the degradation of dichlorprop include Sphingobium, Sphingopyxis, Pseudomonas, and Achromobacter. asm.orgresearchgate.net

A study involving DNA stable isotope probing identified a synergistic consortium responsible for the degradation of racemic dichlorprop. Sphingobium and Sphingopyxis species were identified as the key players in the initial breakdown, while other genera such as Dyella, Sphingomonas, Pseudomonas, and Achromobacter were thought to degrade the intermediate, 2,4-dichlorophenol. asm.org

The table below presents examples of microbial consortia and their roles in the degradation of dichlorprop.

| Microbial Genera | Role in Degradation | Reference |

| Sphingobium | Initial degradation of (R)- and (S)-enantiomers of dichlorprop | asm.org |

| Sphingopyxis | Potential for novel dichlorprop-degrading genes; degradation of intermediates | asm.org |

| Dyella, Sphingomonas, Pseudomonas, Achromobacter | Synergistic degradation of the intermediate 2,4-dichlorophenol | asm.org |

Enhancement of Bioremediation Efficiency

Several strategies can be employed to enhance the efficiency of bioremediation of herbicide-contaminated environments. These strategies, broadly categorized as bioaugmentation and biostimulation, aim to optimize the conditions for microbial degradation. nih.gov

Bioaugmentation: This approach involves the introduction of specific microorganisms or microbial consortia with known degradative capabilities into a contaminated site. nih.gov For phenoxypropanoic acid herbicides, bioaugmentation with consortia containing Sphingobium and Sphingopyxis strains has been shown to enhance the removal of these compounds from soil. researchgate.netresearchgate.net The success of bioaugmentation depends on factors such as the survival and activity of the introduced microorganisms in the new environment. nih.gov

Biostimulation: Biostimulation focuses on stimulating the growth and activity of indigenous microbial populations capable of degrading the target contaminant. nih.gov This can be achieved by modifying environmental conditions to make them more favorable for microbial activity. Key biostimulation strategies include:

Nutrient Addition: The addition of carbon, nitrogen, and phosphorus sources can enhance microbial growth and metabolic activity. Some studies have shown that the presence of a suitable biodegradable organic substrate can facilitate the cometabolic degradation of chlorinated compounds.

Optimizing Physicochemical Conditions: The efficiency of microbial degradation is influenced by factors such as pH, temperature, and moisture content. Adjusting these parameters to the optimal range for the degrading microorganisms can significantly increase the rate of bioremediation. collectionscanada.gc.ca

Oxygen Supply: For aerobic degradation pathways, the availability of oxygen is a critical factor. In anaerobic environments such as some groundwater and soils, the introduction of oxygen can stimulate the activity of aerobic degraders.

The table below summarizes strategies for enhancing the bioremediation of phenoxypropanoic acid herbicides.

| Strategy | Approach | Description |

| Bioaugmentation | Inoculation with Microbial Consortia | Introduction of pre-selected consortia of bacteria (e.g., Sphingobium, Sphingopyxis) to the contaminated matrix. researchgate.netresearchgate.net |

| Biostimulation | Nutrient Amendment | Addition of organic or inorganic nutrients to stimulate the growth of indigenous degrading microorganisms. nih.gov |

| Optimization of Physicochemical Parameters | Adjustment of soil or water pH, temperature, and moisture to levels optimal for microbial activity. collectionscanada.gc.ca | |

| Oxygen Supplementation | Introduction of oxygen to anaerobic environments to promote aerobic degradation pathways. |

Structure Activity Relationship Sar and Computational Studies of 2 2 Chloro 4 Fluorophenoxy Propanoic Acid and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop predictive models for the biological activity of chemical compounds based on their molecular structures. researchgate.net For auxin herbicides like 2-(2-chloro-4-fluorophenoxy)propanoic acid, QSAR studies are instrumental in understanding how specific structural features influence their herbicidal efficacy.

The development of predictive QSAR models for phenoxypropanoic acid derivatives involves establishing a statistical relationship between variations in the chemical structure and the observed biological activity. These models are crucial for prioritizing the synthesis of novel compounds with potentially enhanced herbicidal properties.

The process begins with a dataset of analogous compounds with known herbicidal activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and lipophilic properties. A study on related phenoxyacetic acid congeners highlighted that properties like lipophilicity, polarizability, and the sum of hydrogen bond donors and acceptors are key determinants of biological efficacy. mdpi.com

A multiple linear regression (MLR) or partial least squares (PLS) analysis is then used to generate an equation that links these descriptors to the biological activity. A robust QSAR model for derivatives of this compound would likely incorporate descriptors such as those listed in the table below.

Table 1: Key Molecular Descriptors in QSAR Models for Auxin Herbicides

| Descriptor Type | Specific Descriptor | Significance in Herbicidal Activity |

|---|---|---|

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Influences the compound's ability to penetrate the waxy plant cuticle and move through cellular membranes. |

| Electronic | Hammett constants (σ), Dipole Moment | Describes the electron-donating or -withdrawing nature of substituents on the phenyl ring, affecting binding to the target receptor. |

| Steric/Topological | Molar Refractivity (MR), Kier's Shape Indices | Relates to the size and shape of the molecule, which must be complementary to the binding site of the target protein. |

| Quantum Chemical | HOMO/LUMO Energies | Indicates the molecule's reactivity and ability to participate in charge-transfer interactions within the binding pocket. |

The resulting model can predict the herbicidal activity of new, unsynthesized derivatives, allowing researchers to focus on candidates with the highest predicted potency. mdpi.com

The presence, type, and position of halogen substituents on the phenyl ring are critical determinants of the herbicidal activity of phenoxypropanoic acids. nih.govresearchgate.net The specific 2-chloro, 4-fluoro substitution pattern in this compound is a prime example of "mixed" halogenation, a strategy used to fine-tune a molecule's properties. researchgate.netnih.gov

Halogens influence molecular interactions in several ways:

Lipophilicity and Transport : Halogens, particularly chlorine, increase the lipophilicity of the molecule. researchgate.net This enhances its ability to penetrate the plant's cuticle and membranes. Fluorine has a more complex role; while highly electronegative, its small size means it can sometimes increase both lipophilicity and metabolic stability without significantly increasing molecular bulk. researchgate.net

Metabolic Stability : Halogenation can block sites on the aromatic ring that are susceptible to metabolic degradation by plant enzymes, such as cytochrome P450s. This increases the compound's persistence and, therefore, its efficacy. nih.gov

Binding Affinity : The electronegativity and size of the halogens alter the electronic distribution of the phenyl ring, which directly impacts interactions with the target receptor pocket. The specific pattern of chlorine at position 2 and fluorine at position 4 creates a unique electronic and steric profile that influences how the molecule fits and binds within the active site of the auxin receptor. researchgate.netmdpi.com

Table 2: Comparative Influence of Halogen Substituents on Phenyl Ring Properties

| Halogen Pattern | Key Physicochemical Effects | Impact on Molecular Interaction |

|---|---|---|

| 2,4-Dichloro (e.g., Dichlorprop) | High lipophilicity, significant steric bulk at position 2. | Strong hydrophobic interactions; steric hindrance can influence orientation in the binding pocket. |

| 4-Chloro-2-methyl (e.g., Mecoprop) | Moderate lipophilicity, added steric bulk from the methyl group. | The methyl group can provide additional hydrophobic interactions but may also sterically clash if the pocket is narrow. |

The complex interplay of these factors means that predicting the optimal halogen substitution pattern is challenging, making computational studies essential. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to visualize and analyze the interaction between a ligand, such as this compound, and its biological target at an atomic level.

The primary target for phenoxypropanoic acid herbicides is the TIR1/AFB family of F-box proteins, which function as auxin co-receptors. nih.gov These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA). nih.gov Docking simulations place the herbicide molecule into the three-dimensional structure of the TIR1 binding pocket to predict its preferred binding orientation.

The binding mechanism involves the herbicide acting as a "molecular glue." nih.gov

The carboxylate group of the propanoic acid side chain is critical and forms key hydrogen bonds and ionic interactions with specific amino acid residues (such as arginine) and a coordinated water molecule at the base of the TIR1 pocket.

The halogenated phenyl ring sits (B43327) in a hydrophobic region of the pocket.

This binding stabilizes a ternary complex between the TIR1 receptor, the herbicide, and an Aux/IAA transcriptional repressor protein. researchgate.net

The formation of this complex targets the Aux/IAA protein for degradation, leading to the over-activation of auxin-responsive genes and subsequent plant death. nih.gov

Docking studies of this compound would profile its specific interactions. The 2-chloro substituent would likely occupy a hydrophobic sub-pocket, while the 4-fluoro substituent could form favorable dipole or hydrogen bond interactions with nearby residues, anchoring the molecule within the site.

The three-dimensional shape, or conformation, of the herbicide is crucial for a successful fit into the receptor's binding site. Conformational analysis explores the different spatial arrangements of the molecule, particularly the rotation around the ether linkage and the propanoic acid side chain, to identify the lowest energy (most stable) conformation for binding.

Once docked, molecular dynamics (MD) simulations can be run to observe the stability of the ligand-receptor complex over time. These simulations provide insights into how the protein might adjust its shape to accommodate the ligand.

From these simulations, binding free energy can be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). This calculation provides a quantitative estimate of the binding affinity. A more negative binding energy suggests a stronger and more stable interaction, which generally correlates with higher herbicidal activity.

Table 3: Typical Interactions Contributing to Binding Energy in the TIR1 Pocket

| Interaction Type | Description | Likely Involving Groups |

|---|---|---|

| Hydrogen Bonds | Strong, directional interactions between a hydrogen donor and an acceptor. | Carboxylate group of the herbicide with receptor amino acids (e.g., Arginine, Serine). |

| Hydrophobic Interactions | Favorable interactions between nonpolar groups, driven by the exclusion of water. | Phenyl ring of the herbicide with hydrophobic residues (e.g., Leucine, Phenylalanine) in the pocket. researchgate.net |

| Van der Waals Forces | Weak, short-range attractive forces between atoms. | All parts of the herbicide with the protein surface. |

| Electrostatic Interactions | Attraction or repulsion between charged groups. | Negatively charged carboxylate group with positively charged residues. |

Rational Design of Novel Compounds Based on SAR Insights

The insights gained from QSAR and molecular docking studies form the basis for the rational design of novel compounds with improved properties. The goal is to create new derivatives of this compound that exhibit higher potency, greater selectivity for weeds over crops, or a more desirable environmental profile.

The design process is an iterative cycle:

Analyze SAR Data : QSAR models identify the key descriptors (e.g., lipophilicity, electronic properties) that correlate with high activity. Docking simulations reveal the specific amino acids and interactions that are crucial for binding. researchgate.net

In Silico Screening : The newly designed virtual compounds are then evaluated using the established QSAR model to predict their activity and are docked into the target receptor to assess their binding fit and estimate their binding energy. This in silico process filters out unpromising candidates before any chemical synthesis is undertaken.

Synthesis and Testing : The most promising candidates from the computational screening are synthesized and subjected to biological assays to determine their actual herbicidal activity. The results are then used to refine the QSAR and docking models, starting the cycle anew.

This structure-based design approach was successfully used to develop "auxinole," a potent antagonist for the TIR1 receptor, by modifying the IAA structure to interact strongly with a key residue (Phe82) and block the binding of the Aux/IAA co-repressor. researchgate.net A similar strategy, guided by the computational models for this compound, could lead to the development of next-generation auxin herbicides.

Scaffold Modification and Isosteric Replacements

The chemical scaffold of this compound offers several sites for modification to probe the SAR. These include the phenoxy ring, the propanoic acid moiety, and the ether linkage. Isosteric replacements, the substitution of an atom or group of atoms with another that has similar physical and chemical properties, are a common strategy to optimize lead compounds.

While specific research on the scaffold modification of this compound is limited in publicly available literature, studies on analogous structures provide valuable insights. For instance, in a related series of 2-phenoxybenzamides, the replacement of a 2-(4-fluorophenoxy) substituent with other groups was investigated to determine the impact on antiplasmodial activity. It was found that the 4-fluorophenoxy group was generally beneficial for activity compared to unsubstituted phenoxy or 4-acetamidophenoxy groups. mdpi.com This suggests that the electronic properties and size of the substituents on the phenoxy ring are important for biological interactions.

In another example involving a more complex derivative, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469), modifications to the phenoxypropionic acid linker were explored. Substitution of a fluorine atom at the 3-position of the 1,4-OC6H4O-linker resulted in a 10-fold decrease in antitumor activity, while a 2-fluoro substitution led to a 100-fold reduction in activity. nih.gov This highlights the sensitivity of the biological activity to the substitution pattern on the phenoxy ring.

Furthermore, modifications to the propanoic acid moiety have also been shown to be critical. In the same study on XK469, it was demonstrated that an intact 2-oxypropionic acid moiety is a prerequisite for maximum antitumor activity. nih.gov However, the substitution of a single additional methyl group at the 2-position of the propionic acid moiety, forming an isobutyric acid analog, was tolerated without a significant loss of in vivo activity. nih.gov

These findings from related compounds suggest that for this compound, the chloro and fluoro substituents on the phenoxy ring, as well as the integrity of the propanoic acid side chain, are likely to be key determinants of its biological activity.

| Parent Scaffold | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid | Fluorine substitution at the 3-position of the phenoxy linker | 10-fold reduction in antitumor activity | nih.gov |

| 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid | Fluorine substitution at the 2-position of the phenoxy linker | 100-fold reduction in antitumor activity | nih.gov |

| 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid | Addition of a methyl group at the 2-position of the propionic acid | No significant loss of in vivo antitumor activity | nih.gov |

| 2-Phenoxybenzamide scaffold | Replacement of 2-(4-fluorophenoxy) with phenoxy | Generally disadvantageous for antiplasmodial activity | mdpi.com |

Design of Enhanced Bioactive Molecules

The design of enhanced bioactive molecules based on the this compound scaffold involves leveraging the insights gained from SAR studies to make targeted modifications. The goal is to improve properties such as potency, selectivity, and pharmacokinetic profile. Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can play a pivotal role in this process.

By creating a computational model of the target receptor or enzyme, researchers can simulate how different derivatives of this compound might bind. This allows for the in silico screening of virtual compounds and the prioritization of candidates for synthesis and biological testing. For example, if a specific hydrophobic pocket is identified in the binding site, modifications to the phenoxy ring with lipophilic groups could be explored to enhance binding affinity.

The systematic exploration of substitutions on the aromatic ring is a common strategy. The introduction of different functional groups can modulate the electronic and steric properties of the molecule, influencing its interaction with the biological target. For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the carboxylic acid, which may affect its ionization state and ability to form key interactions.

The propanoic acid moiety is another critical point for modification. Esterification or amidation of the carboxylic acid can produce prodrugs with improved membrane permeability and oral bioavailability. These prodrugs are designed to be converted to the active carboxylic acid in vivo.

| Design Strategy | Rationale | Potential Outcome |

|---|---|---|

| Retain or mimic key pharmacophoric features (e.g., halogenated phenoxy group) | These features are shown to be important for biological activity in related compounds. | Preservation or enhancement of potency. |

| Systematic substitution on the aromatic ring | To optimize electronic and steric interactions with the target. | Improved binding affinity and selectivity. |

| Modification of the propanoic acid moiety (e.g., esterification) | To create prodrugs with better pharmacokinetic properties. | Enhanced bioavailability and in vivo efficacy. |

| Utilize computational modeling (e.g., molecular docking) | To predict binding modes and affinities of virtual analogs. | Rational prioritization of synthetic targets. |

Advanced Analytical Methodologies in Research on 2 2 Chloro 4 Fluorophenoxy Propanoic Acid

Chromatographic Techniques for Compound Analysis

Chromatographic techniques are fundamental in the analysis of 2-(2-chloro-4-fluorophenoxy)propanoic acid, enabling its separation from complex mixtures and the profiling of its metabolites.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenoxypropanoic acids. For compounds structurally similar to this compound, such as 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP), HPLC has been instrumental. nih.gov Chiral HPLC, in particular, has been successfully employed for the direct enantiomeric resolution of racemic herbicides like CMPP. nih.gov This is achieved using specialized chiral columns, such as those based on α1-acid glycoprotein, which allow for the separation of the different stereoisomers of the compound. nih.gov

The development of stability-indicating HPLC assays is also critical for assessing the degradation of related compounds. For instance, an HPLC method was developed for 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propanoic acid, a structurally analogous compound. researchgate.net This method utilized an ODS (octadecylsilane) column with an isocratic elution of an aqueous methanol (B129727) mobile phase to separate the parent compound from its degradation products. researchgate.net Such methods are essential for understanding the stability of these compounds under various conditions.

A typical HPLC method for a related N-pyrrolylcarboxylic acid involved a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer, demonstrating the utility of reverse-phase chromatography for these types of analyses. pensoft.net The selection of the column and mobile phase is critical for achieving optimal separation.

Table 1: HPLC Parameters for Analysis of Related Phenoxypropanoic Acids

| Parameter | Example 1: Chiral Separation of CMPP nih.gov | Example 2: Stability-Indicating Assay researchgate.net | Example 3: N-pyrrolylcarboxylic acid analysis pensoft.net |

| Column | Enantiopac (α1-acid glycoprotein) | ODS (Octadecylsilane) | C18 |

| Mobile Phase | Not specified | Aqueous Methanol | Acetonitrile: Phosphate buffer (pH=3) |

| Elution Mode | Not specified | Isocratic | Isocratic |

| Detection | UV/VIS | UV/VIS | UV/VIS at 225 nm |

This table is generated based on data from analyses of structurally similar compounds and illustrates common HPLC conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile metabolites. researchgate.net For acidic compounds like this compound, derivatization is often necessary to increase their volatility for GC analysis. nih.gov This process converts the non-volatile acid into a more volatile ester or other derivative.

The general workflow for GC-MS-based metabolomics involves several key steps: spectrum deconvolution, metabolite identification, and quantification. nih.gov After separation on the GC column, the compounds are ionized, and the resulting mass spectra provide information on their molecular weight and structure. researchgate.net These spectra can then be compared to spectral libraries for identification. researchgate.net

In the context of phenoxy acid herbicides, GC-MS has been used for their determination in various matrices. nih.gov For instance, a method involving triphasal extractive pentafluorobenzylation has been developed for the analysis of fluoroacetic acid and phenoxy acid herbicides in samples like urine and serum. nih.gov This highlights the capability of GC-MS to detect these compounds at low concentrations.

Table 2: Typical GC-MS Parameters for Metabolite Profiling

| Parameter | Typical Value/Condition |

| Injector Temperature | 250°C researchgate.net |

| Oven Temperature Program | Initial hold at 50-60°C, followed by a ramp to 300-325°C researchgate.netnih.gov |

| Carrier Gas | Helium at a constant flow rate researchgate.net |

| Ionization Mode | Electron Impact (EI) at 70 eV nih.gov |

| Mass Scan Range | 50-600 Da nih.gov |

This table presents typical parameters used in GC-MS for the analysis of small acidic metabolites and is not specific to this compound.

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic methods are indispensable for determining the chemical structure of this compound and for studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For fluorinated compounds like this compound, ¹⁹F NMR can be particularly informative. Studies on similar compounds, such as 2-chloro-4-fluorophenol (B157789), have utilized ¹⁹F NMR to monitor their conversion by enzymes. researchgate.net This approach allows for the observation of the disappearance of the parent compound and the appearance of fluorinated metabolites. researchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a compound is characterized by absorption bands corresponding to the vibrations of specific chemical bonds. For a closely related compound, 2-(2-chlorophenoxy)propanoic acid, the IR spectrum has been documented. nist.gov Key expected vibrational frequencies for this compound would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the ether linkage, and vibrations associated with the aromatic ring, as well as C-Cl and C-F stretching.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | 1700-1725 |

| C-O (Ether) | 1000-1300 |

| C-Cl | 600-800 |

| C-F | 1000-1400 |

This table is based on general principles of IR spectroscopy and data for structurally similar compounds.

Advanced Detection and Quantification in Complex Matrices

The detection and quantification of this compound in complex matrices such as soil, water, and biological fluids present significant analytical challenges due to the low concentrations of the analyte and the presence of interfering substances. Advanced analytical techniques are required to achieve the necessary sensitivity and selectivity.

For related chlorophenoxy acid herbicides, methods combining liquid chromatography with mass spectrometry (LC-MS) have been developed for their determination in environmental samples. epa.gov For example, an HPLC system coupled to a triple quadrupole mass spectrometer has been used for the analysis of several phenoxy acid herbicides in soil. epa.gov This approach offers high sensitivity, with limits of detection in the low parts-per-billion range.

Electrochemical methods have also been explored for the sensitive determination of related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D). researchgate.net These methods can involve converting the electroinactive compound into an electroactive form, which can then be detected with high sensitivity. researchgate.net While not directly applied to this compound, these advanced detection strategies demonstrate the potential for developing highly sensitive methods for its quantification in complex samples.

Trace Analysis in Environmental Samples

The detection of trace levels of chemical compounds in complex environmental matrices such as soil, water, and sediment is critical for monitoring and risk assessment. For phenoxyalkanoic acids, which are often used as herbicides, highly sensitive and selective analytical methods are typically employed. These methodologies generally involve sophisticated sample preparation techniques followed by chromatographic separation and mass spectrometric detection.

While specific methods for this compound are not detailed in available scientific literature, the analytical approaches for similar compounds would likely be adapted for its detection. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the gold standard for such analyses. Sample preparation would likely involve solid-phase extraction (SPE) to isolate and concentrate the analyte from the environmental sample, followed by derivatization to improve its chromatographic behavior and detection sensitivity, particularly for GC-MS analysis.

Table 1: Hypothetical Analytical Parameters for Trace Analysis of this compound

| Parameter | Technique/Method | Expected Performance |

| Instrumentation | High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) | High selectivity and sensitivity, suitable for complex matrices. |

| Sample Preparation | Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18) | Effective for concentrating the analyte and removing interfering substances. |

| Limit of Detection (LOD) | Not Established | For similar compounds, LODs in the low nanogram per liter (ng/L) to microgram per kilogram (µg/kg) range are common. |

| Limit of Quantitation (LOQ) | Not Established | Typically slightly higher than the LOD, allowing for accurate quantification at trace levels. |

| Recovery | Not Established | Expected to be within the 70-120% range for validated methods. |

| Matrix Effects | Not Studied | A significant consideration in environmental analysis that would require matrix-matched calibration or the use of internal standards. |

This table is illustrative and based on methodologies for structurally related compounds, as no specific data for this compound was found.

Isotope-Labeled Tracer Studies for Metabolic Tracking

Isotope-labeled tracer studies are a powerful tool for elucidating the metabolic fate of chemical compounds in biological systems. By replacing one or more atoms of a molecule with a stable isotope (e.g., ¹³C, ¹⁵N, ²H), researchers can track the compound and its metabolites through various metabolic pathways. This approach provides invaluable insights into absorption, distribution, metabolism, and excretion (ADME) profiles.

A comprehensive search of scientific databases and literature reveals no specific studies that have utilized isotope-labeled this compound for metabolic tracking. Such a study would involve the synthesis of an isotopically labeled version of the compound. This labeled compound would then be introduced into a biological system (e.g., cell cultures, animal models), and samples would be analyzed over time to identify and quantify the parent compound and its metabolic products.

The primary analytical technique for these studies is mass spectrometry, which can differentiate between the labeled and unlabeled molecules based on their mass-to-charge ratio. This allows for the precise tracking of the metabolic conversion of the parent compound.

Table 2: Potential Isotope-Labeled Tracers for Metabolic Studies of this compound

| Isotope Label | Potential Application | Analytical Method |

| ¹³C-labeled | To trace the carbon skeleton of the molecule and identify metabolic transformations such as decarboxylation or ring hydroxylation. | LC-MS/MS, NMR Spectroscopy |

| ²H-labeled (Deuterium) | To investigate kinetic isotope effects and specific enzymatic reactions. | GC-MS, LC-MS/MS |

This table outlines potential approaches, as no published studies on isotope-labeled this compound were identified.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.